1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 327063-50-3
VCID: VC21451131
InChI: InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Molecular Formula: C24H24O5S
Molecular Weight: 424.5g/mol

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one

CAS No.: 327063-50-3

Cat. No.: VC21451131

Molecular Formula: C24H24O5S

Molecular Weight: 424.5g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one - 327063-50-3

Specification

CAS No. 327063-50-3
Molecular Formula C24H24O5S
Molecular Weight 424.5g/mol
IUPAC Name 1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one
Standard InChI InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3
Standard InChI Key XPLADPIUTYFBBX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Introduction

The compound is registered with CAS number 327063-50-3, which serves as its unique identifier in chemical abstracts and related databases . Additionally, it is cataloged in PubChem with the identifier 2885029, making it readily accessible for computational and database-driven research initiatives . These standardized identifiers ensure consistent reference to this specific molecular structure across various research platforms and publications.

Alternative Nomenclature

The compound is known by several synonyms in scientific literature, which reflect different naming conventions or structural highlighting approaches:

  • 1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one

  • 1,3-BIS(4-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)PROPAN-1-ONE

  • 1,3-bis(4-methoxyphenyl)-3-tosylpropan-1-one

The last synonym utilizes the common abbreviation "tosyl" for the p-toluenesulfonyl group, which is chemically equivalent to the 4-methylphenylsulfonyl moiety present in this molecule. This terminology variation demonstrates the compound's integration into standard organic chemistry nomenclature systems.

Structural Characteristics and Properties

Molecular Architecture

1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one features a carbon backbone with multiple aromatic substituents and functional groups. The structural foundation consists of a propan-1-one chain that connects two 4-methoxyphenyl rings, with the central carbon additionally bearing a 4-methylphenylsulfonyl group . This arrangement creates a molecule with significant steric complexity and multiple potential interaction sites for biological targets.

The compound's structure can be represented through various standardized chemical notations:

  • Molecular Formula: C₂₄H₂₄O₅S

  • Standard InChI: InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3

  • Standard InChIKey: XPLADPIUTYFBBX-UHFFFAOYSA-N

  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

These notations provide standardized methods for computationally representing and processing the compound's structure in chemical databases and analysis software.

Physical and Chemical Properties

The compound possesses several important physicochemical properties that influence its behavior in chemical and biological systems:

PropertyValueSource
Molecular Weight424.5 g/mol
XLogP3-AA4.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count8
Exact Mass424.13444504 Da

The XLogP3-AA value of 4.3 indicates a relatively high lipophilicity, suggesting the compound would preferentially partition into non-polar environments . This property has implications for its potential absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems. The absence of hydrogen bond donors coupled with five hydrogen bond acceptors creates an asymmetric interaction profile that may influence binding specificity to biological targets .

The molecule's eight rotatable bonds confer significant conformational flexibility . This flexibility may allow the compound to adopt multiple conformations, potentially enabling it to interact with a variety of biological binding sites and receptors.

Synthesis and Characterization

Analytical Characterization

Characterization of 1,3-bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one typically employs multiple complementary analytical techniques to confirm its structure and purity. These techniques are essential for verifying the success of synthetic procedures and ensuring the compound's identity before biological testing.

Standard characterization methods likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - Both ¹H and ¹³C NMR would provide detailed information about the compound's carbon-hydrogen framework

  • Mass Spectrometry - Providing molecular weight confirmation and fragmentation patterns characteristic of the structure

  • Infrared Spectroscopy - Identifying key functional groups including the carbonyl (C=O) and sulfonyl (S=O) stretching frequencies

  • Elemental Analysis - Confirming the elemental composition matches the expected C₂₄H₂₄O₅S formula

  • High-Performance Liquid Chromatography (HPLC) - Assessing the compound's purity

These analytical methods collectively provide a comprehensive structural verification, ensuring that the synthesized material corresponds to the intended molecular architecture.

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